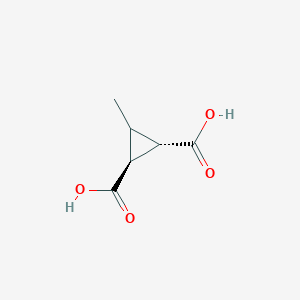

3beta-Methylcyclopropane-1alpha,2beta-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3beta-Methylcyclopropane-1alpha,2beta-dicarboxylic acid” is a type of dicarboxylic acid, which means it contains two carboxyl groups (-COOH). These types of compounds are often involved in biological reactions and are key components in many natural and synthetic materials .

Chemical Reactions Analysis

Dicarboxylic acids can undergo a variety of reactions due to the presence of two carboxyl groups. They can participate in dehydration reactions to form anhydrides, decarboxylation reactions to lose a molecule of carbon dioxide, and reduction reactions to form diols .Physical And Chemical Properties Analysis

The physical and chemical properties of “3beta-Methylcyclopropane-1alpha,2beta-dicarboxylic acid” would depend on its exact molecular structure. Generally, dicarboxylic acids are polar molecules and can form hydrogen bonds, which can affect their solubility and boiling points .Scientific Research Applications

Asymmetric Synthesis Ligands

(1S,2S)-3-methylcyclopropane-1,2-dicarboxylic acid: serves as a precursor for synthesizing chiral ligands. Specifically, the hemilabile C2 symmetrical bidentate substituted amide ligands (1R,2R)-5a-d and (1S,2S)-6a-d are derived from this compound. These ligands have been characterized and found to be of special interest in asymmetric transformations .

Cyclopropane Synthesis

Cyclopropanes are important strained rings with unique reactivity. Researchers have explored the synthesis of cyclopropanes, and this compound can serve as a building block in such processes. Cyclopropanes find applications in organic synthesis, medicinal chemistry, and materials science .

Drug Development and Medicinal Chemistry

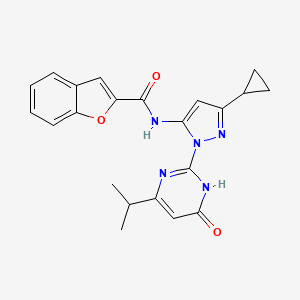

The rigid cyclopropane ring system in this compound can be modified to create novel drug candidates. Researchers investigate its potential as a scaffold for designing bioactive molecules. The unique reactivity of cyclopropanes allows for diverse functionalization, making them valuable in drug discovery .

Polymerization and Copolymer Formation

Researchers have explored the polymerization of cyclopropane-containing monomers. By incorporating this compound into copolymers, they enhance material properties. For instance, copolymers of β-cyclodextrin (β-CD) with other functional monomers exhibit improved drug delivery capabilities and biosensor applications .

Materials Science and Porous Materials

The hydrophobic cavity of β-CD makes it useful in designing porous materials. Researchers have explored its inclusion properties, surface area, and host-guest interactions. Polymerized CDs, including those derived from this compound, contribute to the development of smart materials for various applications .

Self-Assembly and Micelle Formation

Amphiphilic star-shaped copolymers containing β-CD can self-assemble into micelles in aqueous solutions. The hydrophobic β-CD core and hydrophilic segments lead to micelle formation, which has implications in drug delivery and nanotechnology .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1S,2S)-3-methylcyclopropane-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-3(5(7)8)4(2)6(9)10/h2-4H,1H3,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXGPKYJOMGPCJ-IMJSIDKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H]([C@H]1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta-Methylcyclopropane-1alpha,2beta-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)

![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)